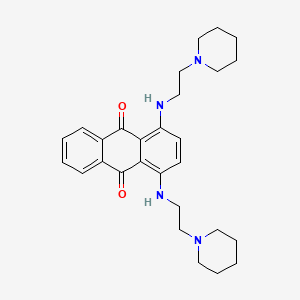
9,10-Anthracenedione, 1,4-bis((2-(1-piperidinyl)ethyl)amino)-
Cat. No. B8504965
Key on ui cas rn:
65271-72-9
M. Wt: 460.6 g/mol
InChI Key: ZZAQXEOJBZCBDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04540583
Procedure details


A mixture of 4.07 g. or quinizarin, 21.74 g. of N-(2-aminoethyl)piperidine and 26 ml. of water is stirred under reflux for 2 hours and then allowed to stand overnight. The gummy solid is collected and washed with water by centrifugation, giving 1.99 g. of blue-black solid. This solid is dissolved in 15 ml. of chloroform and chromatographed by an abbreviated wet-column procedure on 100 g. of alumina, eluting with chloroform. A total of 180 ml. of eluate is collected in eight separate cuts from the time the eluate turns blue until a black band nears the bottom of the column. Cuts 1-6 are combined and evaporated giving 1.42 g. of blue-black crystals which are recrystallized from ethanol giving 1.35 g. of the desired product as blue-black needles, mp. 140°-141° C. Product dried in vacuo at 78° C. melted at 156°-157° C.



Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[CH:2]=[CH:3][C:4]2[C:15](=[O:16])[C:14]3[C:9](=[C:10](O)[CH:11]=[CH:12][C:13]=3O)[C:7](=[O:8])[C:5]=2[CH:6]=1.[NH2:19][CH2:20][CH2:21][N:22]1[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]1>O>[N:22]1([CH2:21][CH2:20][NH:19][C:13]2[C:14]3[C:15](=[O:16])[C:4]4[C:5](=[CH:6][CH:1]=[CH:2][CH:3]=4)[C:7](=[O:8])[C:9]=3[C:10]([NH:19][CH2:20][CH2:21][N:22]3[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]3)=[CH:11][CH:12]=2)[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC2=C(C1)C(=O)C3=C(C=CC(=C3C2=O)O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCCN1CCCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A mixture of 4.07 g
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The gummy solid is collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water by centrifugation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
giving 1.99 g
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
This solid is dissolved in 15 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of chloroform and chromatographed by an abbreviated wet-column procedure on 100 g
|
WASH
|
Type
|
WASH
|
|
Details
|
of alumina, eluting with chloroform
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of eluate is collected in eight
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separate cuts from the time the eluate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
giving 1.42 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of blue-black crystals which are recrystallized from ethanol giving 1.35 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Product dried in vacuo at 78° C. melted at 156°-157° C.
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1(CCCCC1)CCNC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)NCCN1CCCCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
